N,3-dimethyl-N-phenylpyrazin-2-amine
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Overview
Description
N,3-dimethyl-N-phenylpyrazin-2-amine is a chemical compound with the molecular formula C12H13N3 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-N-phenylpyrazin-2-amine typically involves the reaction of 2-chloropyrazine with N-methyl-N-phenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-N-phenylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace the substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N,3-dimethyl-N-phenylpyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,3-dimethyl-N-phenylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-phenylpyrazin-2-amine
- 3-methyl-N-phenylpyrazin-2-amine
- N-methyl-N-phenylpyrazin-2-amine
Uniqueness
N,3-dimethyl-N-phenylpyrazin-2-amine is unique due to the presence of both methyl and phenyl groups attached to the pyrazine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
CAS No. |
88613-84-7 |
---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N,3-dimethyl-N-phenylpyrazin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-10-12(14-9-8-13-10)15(2)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
MVNJTWHIQSTKKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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